molecular formula C14H23N3O3 B14907667 tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate

tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate

Cat. No.: B14907667
M. Wt: 281.35 g/mol
InChI Key: DUGXYDZONARBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate is a carbamate-protected aniline derivative featuring a tert-butoxycarbonyl (Boc) group, an ethoxy substituent at the 2-position, and methylamino and amino groups at the 5- and 4-positions of the phenyl ring, respectively. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing for deprotection under acidic conditions .

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-ethoxy-5-(methylamino)phenyl]carbamate

InChI

InChI=1S/C14H23N3O3/c1-6-19-12-7-9(15)10(16-5)8-11(12)17-13(18)20-14(2,3)4/h7-8,16H,6,15H2,1-5H3,(H,17,18)

InChI Key

DUGXYDZONARBBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)NC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate typically involves the reaction of 4-amino-2-ethoxy-5-(methylamino)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The ethoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates and phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce carbamate groups into peptides and proteins, which can alter their biological activity and stability.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property This compound tert-Butyl (4-aminophenyl)carbamate
Molecular Weight ~308.35 g/mol ~208.26 g/mol
LogP (Predicted) 2.1 1.8
Solubility (Water) Low (improved by ethoxy group) Very low
NMR Data Comparison
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Target Compound* 1.35 (s, 9H, Boc), 3.20 (s, 3H, NCH3), 4.05 (q, 2H, OCH2) 156.8 (C=O), 79.5 (C(CH3)3)
tert-Butyl (4-aminophenyl)carbamate 1.40 (s, 9H), 6.50 (d, 2H, ArH) 155.0 (C=O), 116.5 (ArC-NH2)

*Predicted data based on analogues in and .

Q & A

Q. What are standard synthetic protocols for preparing tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate?

  • Methodology : The compound can be synthesized via sequential protection and coupling reactions. A typical approach involves:
  • Boc protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under nitrogen at low temperatures (-78°C) to prevent side reactions .
  • Selective functionalization : Introducing ethoxy and methylamino groups via nucleophilic substitution or coupling reactions.
  • Workup : Adjust pH with HCl/NaOH, followed by extraction (e.g., ethyl acetate or DCM) and purification via column chromatography (silica gel, gradient elution) .
    • Key Considerations : Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Essential Methods :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy at position 2, methylamino at position 5) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 469 [M+H]⁺ observed in similar carbamates) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradients) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability Guidelines :
  • Store under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis.
  • Avoid exposure to strong acids/bases, moisture, or light, as carbamates are prone to degradation under these conditions .

Advanced Research Questions

Q. How can conflicting solubility or reactivity data in literature be resolved?

  • Troubleshooting Strategies :
  • Reproducibility Checks : Repeat experiments under controlled conditions (e.g., anhydrous solvents, standardized reagent purity).
  • Purity Analysis : Use HPLC or elemental analysis to rule out impurities affecting reactivity .
  • Control Experiments : Compare with structurally analogous compounds (e.g., tert-butyl carbamates with varying substituents) to identify substituent-specific trends .

Q. What strategies improve synthetic yields during multi-step synthesis?

  • Optimization Approaches :
  • Catalyst Screening : Use Pd(PPh₃)₂Cl₂ or CuI for coupling steps to enhance efficiency (e.g., Sonogashira or Buchwald-Hartwig reactions) .
  • Temperature Control : Maintain low temperatures (-78°C) during Boc protection to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMAc or THF) improve solubility of intermediates .

Q. How can degradation pathways of this compound be systematically studied?

  • Analytical Workflow :
  • Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) and analyze degradation products via LC-MS/MS .
  • Stability-Indicating Assays : Develop HPLC methods to quantify intact compound and degradants .

Q. What computational or experimental methods elucidate reaction mechanisms involving this carbamate?

  • Mechanistic Probes :
  • Kinetic Studies : Monitor reaction rates under varying temperatures or concentrations to infer rate-determining steps.
  • Isotopic Labeling : Use ¹⁵N or ¹³C labels to track bond formation/cleavage in intermediates .
  • DFT Calculations : Model transition states to predict regioselectivity in substitution reactions .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements :
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Use fume hoods to avoid inhalation of dust/aerosols .
    • Emergency Measures :
  • For skin contact: Rinse immediately with water (15 min) and seek medical attention.
  • For spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Reporting and Reproducibility

Q. How should crystallographic data for this compound be reported to ensure reproducibility?

  • Best Practices :
  • Use SHELXL for structure refinement, providing full crystallographic parameters (space group, unit cell dimensions, R-factors) .
  • Deposit CIF files in public databases (e.g., Cambridge Structural Database) .

Q. What statistical methods are recommended for analyzing biological activity data involving this compound?

  • Data Analysis :
  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Apply ANOVA for multi-group comparisons (e.g., dose-response assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.